3,5,6-Trichloropyridazin-4-amine

Cardiotoxicity Screening Ion Channel Pharmacology Drug Safety

Procure 3,5,6-Trichloropyridazin-4-amine (CAS 17285-34-6) for its unique 3,5,6-chloro substitution pattern, distinguishing it from other trichloropyridazine isomers. Essential as a positive control in hERG screening (IC50=5 nM) and an ideal starting scaffold for GPR35 agonist optimization (IC50=8.61 μM). Enables selective nucleophilic aromatic substitution at the 4-position for parallel synthesis.

Molecular Formula C4H2Cl3N3
Molecular Weight 198.43g/mol
CAS No. 17285-34-6
Cat. No. B372693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,6-Trichloropyridazin-4-amine
CAS17285-34-6
Molecular FormulaC4H2Cl3N3
Molecular Weight198.43g/mol
Structural Identifiers
SMILESC1(=C(C(=NN=C1Cl)Cl)Cl)N
InChIInChI=1S/C4H2Cl3N3/c5-1-2(8)4(7)10-9-3(1)6/h(H2,8,9)
InChIKeyNUGBPWSBRRGGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5,6-Trichloropyridazin-4-amine (CAS 17285-34-6): A Chlorinated Pyridazine Scaffold for Pharmaceutical Building Block Applications


3,5,6-Trichloropyridazin-4-amine is a chlorinated heterocyclic building block featuring a pyridazine core with chlorine atoms at the 3, 5, and 6 positions and an amino group at the 4-position [1]. With a molecular formula of C4H2Cl3N3 and a molecular weight of 198.43 g/mol, this compound serves as a versatile intermediate in the synthesis of pyridazinamine-based pharmaceuticals . The distinct chlorine substitution pattern on the pyridazine ring—lacking a chlorine at the 4-position where the amino group resides—confers a unique reactivity profile that differentiates it from other trichloropyridazine isomers such as 3,4,5-trichloropyridazine and 3,4,6-trichloropyridazine, enabling selective nucleophilic aromatic substitution at specific ring positions .

Why 3,5,6-Trichloropyridazin-4-amine Cannot Be Simply Replaced by Other Trichloropyridazine Isomers


Although several trichloropyridazine isomers exist (e.g., 3,4,5-trichloropyridazine, CAS 14161-11-6; 3,4,6-trichloropyridazine, CAS 6082-66-2), they are not interchangeable with 3,5,6-Trichloropyridazin-4-amine due to critical differences in chlorine substitution patterns and resulting reactivity . The absence of a chlorine atom at the 4-position in 3,5,6-Trichloropyridazin-4-amine enables selective nucleophilic aromatic substitution at the remaining chloro-substituted positions, a feature not shared by its isomers . Additionally, the amino group at the 4-position introduces hydrogen-bonding donor/acceptor capabilities and alters electronic properties compared to non-aminated trichloropyridazines . These structural and electronic differences translate into distinct biological activity profiles; for example, 3,4,5-trichloropyridazine is a known contact sensitizer, while the target compound exhibits a markedly different pharmacological fingerprint, including potent hERG channel inhibition (IC50 = 5 nM) and weak GPR35 agonist activity (IC50 = 8.61 μM) [1]. Generic substitution without considering these specific properties would likely lead to synthetic failure, altered biological outcomes, or unexpected toxicity.

Quantitative Differentiation of 3,5,6-Trichloropyridazin-4-amine (CAS 17285-34-6) vs. Close Analogs


hERG Channel Inhibition Potency: 3,5,6-Trichloropyridazin-4-amine Exhibits Low Nanomolar IC50

3,5,6-Trichloropyridazin-4-amine demonstrates potent inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, a critical off-target liability in drug development [1]. In whole-cell patch clamp assays performed on HEK293 cells expressing the human ERG channel, the compound exhibited an IC50 of 5 nM after 15 minutes of exposure [1]. This potency is substantially higher than that observed for many structurally related pyridazine derivatives; for example, a separate study of pyridazin-4-amine analogs reported hERG IC50 values ranging from 7.83 to 32.3 μM, indicating that the specific trichloro substitution pattern in this compound confers a marked increase in hERG binding affinity (roughly 1500- to 6000-fold) [2]. This quantitative difference underscores that subtle variations in chlorination and amination on the pyridazine core dramatically alter hERG liability.

Cardiotoxicity Screening Ion Channel Pharmacology Drug Safety

GPR35 Agonist Activity: 3,5,6-Trichloropyridazin-4-amine Shows Weak Micromolar Potency

In a functional desensitization assay using human HT-29 colorectal adenocarcinoma cells, 3,5,6-Trichloropyridazin-4-amine was evaluated for agonist activity at G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in inflammatory and metabolic processes [1]. The compound induced cell desensitization to the reference agonist zaprinast with an IC50 of 8.61 μM (8,610 nM) [1]. In contrast, a structurally distinct but related GPR35 agonist—an N-benzyl-3,5,6-trichloropyridazin-4-amine derivative—exhibited an IC50 of 14 nM in the same assay format, a >600-fold difference [2]. This demonstrates that the parent 3,5,6-trichloropyridazin-4-amine scaffold has only weak intrinsic GPR35 activity, and that further derivatization (e.g., N-alkylation) is required to achieve high potency.

GPCR Pharmacology Immunomodulation Orphan Receptor Screening

Reactivity in Nucleophilic Aromatic Substitution: Selective 4-Amino Functionalization

The chlorine substitution pattern of 3,5,6-Trichloropyridazin-4-amine directs nucleophilic aromatic substitution (SNAr) with remarkable selectivity. In reactions with aliphatic amines (e.g., tert-butylamine, benzylamine), substitution occurs exclusively at the 4-position chlorine atom—not at the 3-, 5-, or 6-positions—yielding N-alkylated derivatives with retention of the remaining chloro substituents . For instance, the reaction of 3,4,5,6-tetrachloropyridazine with tert-butylamine in acetonitrile provides N-tert-butyl-3,5,6-trichloropyridazin-4-amine in 45% isolated yield, and structural characterization by X-ray crystallography confirms that substitution took place solely at the 4-position . This regioselectivity contrasts with other trichloropyridazine isomers: 3,4,5-trichloropyridazine typically undergoes substitution at the 4-position but lacks the amino handle for further derivatization, while 3,4,6-trichloropyridazine shows different selectivity patterns .

Medicinal Chemistry Scaffold Derivatization Synthetic Methodology

Purity and Analytical Characterization: Reliable Supply for Reproducible Research

Commercial suppliers of 3,5,6-Trichloropyridazin-4-amine provide the compound with defined purity levels and supporting analytical data, ensuring batch-to-batch consistency. Bide Pharm supplies the compound at 97% purity (standard grade), with certificates of analysis including NMR, HPLC, or GC data available upon request . Leyan offers the compound at 98% purity (product number 1534998) . This level of analytical characterization is comparable to or exceeds that of many other heterocyclic building blocks, but the availability of multiple independent suppliers with verified purity ensures researchers can source material reliably. In contrast, some less common pyridazine derivatives (e.g., certain dichloropyridazinamines) may only be available from single sources or at lower purity, increasing the risk of experimental variability.

Chemical Procurement Quality Control Reproducibility

Optimal Use Cases for 3,5,6-Trichloropyridazin-4-amine Based on Quantitative Differentiation


Cardiac Safety Profiling and hERG Liability Assessment

Due to its potent hERG channel inhibition (IC50 = 5 nM), 3,5,6-Trichloropyridazin-4-amine serves as a valuable positive control or reference standard in hERG screening assays [1]. Researchers can use this compound to validate patch clamp or fluorescence-based hERG assays, calibrate instrument sensitivity, and benchmark the hERG liability of novel chemical series. Its well-characterized potency and commercial availability make it a reliable tool for cardiac safety pharmacology studies required for IND-enabling toxicology packages.

Scaffold for GPR35 Agonist Lead Optimization

The weak GPR35 agonist activity (IC50 = 8.61 μM) of 3,5,6-Trichloropyridazin-4-amine establishes it as an ideal starting scaffold for medicinal chemistry optimization [2]. Structure-activity relationship (SAR) studies can explore N-alkylation, arylation, or other modifications to enhance potency—as demonstrated by the >600-fold improvement achieved with an N-benzyl derivative (IC50 = 14 nM) [2]. Procurement of this core scaffold enables the systematic synthesis of focused libraries aimed at developing potent, selective GPR35 modulators for inflammatory or metabolic disease indications.

Synthesis of Pyridazinamine-Based Antiviral Agents

The pyridazinamine scaffold is a recognized pharmacophore in antiviral drug discovery, particularly against picornaviruses such as poliovirus [3]. 3,5,6-Trichloropyridazin-4-amine provides a direct entry point into this chemical space, enabling the synthesis of diverse pyridazinamine analogs via selective N-functionalization . In a notable study, a panel of 18 pyridazinamine analogs derived from similar cores was screened against all three Sabin poliovirus strains, identifying lead compounds with comparable EC50 values [3]. Researchers focused on antiviral development can leverage this building block to generate novel analogs and expand SAR around the pyridazine nucleus.

Regioselective Synthesis of Heterocyclic Libraries

The predictable and exclusive 4-position reactivity of 3,5,6-Trichloropyridazin-4-amine in nucleophilic aromatic substitution makes it a premier choice for combinatorial chemistry and parallel synthesis . By reacting the compound with diverse amine nucleophiles (primary, secondary, aromatic, or heterocyclic), chemists can efficiently generate arrays of N-substituted trichloropyridazine derivatives while preserving the chloro substituents for subsequent orthogonal transformations (e.g., cross-coupling, further SNAr). This synthetic handle is particularly valuable for constructing compound collections in drug discovery programs where scaffold diversity and rapid analog generation are priorities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5,6-Trichloropyridazin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.